2-(3H-Purin-3-yl)ethan-1-ol
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Overview
Description
2-(3H-Purin-3-yl)ethanol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3H-Purin-3-yl)ethanol typically involves the reaction of purine derivatives with ethanol under specific conditions. One common method is the condensation reaction between a purine base and an ethanol derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 2-(3H-Purin-3-yl)ethanol can be achieved through continuous flow biocatalysis. This method utilizes enzymes such as lipase from Thermomyces lanuginosus to catalyze the reaction between purine nucleosides and ethanol. The process is optimized for high yield and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(3H-Purin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different purine derivatives.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of purine aldehydes and carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine ethanol derivatives.
Scientific Research Applications
2-(3H-Purin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer and antiviral properties. .
Industry: Utilized in the production of pharmaceuticals and as a precursor for various bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(3H-Purin-3-yl)ethanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit enzymes involved in DNA synthesis, leading to the suppression of cancer cell proliferation. Additionally, it can interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides: These compounds have similar purine structures but differ in their functional groups and biological activities.
Indole derivatives: While not purines, indole derivatives share some structural similarities and have diverse biological activities.
Uniqueness: 2-(3H-Purin-3-yl)ethanol is unique due to its specific ethanol group attached to the purine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
5614-65-3 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-purin-3-ylethanol |
InChI |
InChI=1S/C7H8N4O/c12-2-1-11-5-8-3-6-7(11)10-4-9-6/h3-5,12H,1-2H2 |
InChI Key |
AQSMSKLUQSQXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N2)N(C=N1)CCO |
Origin of Product |
United States |
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